Cas no 2275-07-2 (2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-)
2275-07-2 structure
Product Name:2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-
Numero CAS:2275-07-2
MF:C8H6ClNO3
MW:199.591141223907
CID:270945
PubChem ID:16772
Update Time:2025-04-19
2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-
- 3-Hydroxymethyl-6-chlor-2-benzoxazolinon; 6-chloro-3-hydroxymethyl-3H-benzooxazol-2-one; 2-Benzoxazolinone, 6-chloro-3-(hydroxymethyl)-; 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one; AC1L28NI; 6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one; 2(3H)-BENZOXAZOLONE, 6-CHLORO-3-(HYDROXYMETHYL)-; Hydroxymethyl-6-chlorobenzoxazolone; BRN 1111149; 6-Chloro-3-(hydroxymethyl)-2-benzoxazolinone; 6-chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one
- 2-Benzoxazolinone, 6-chloro-3-(hydroxymethyl)-
- CHEBI:38811
- DTXSID20177288
- 2(3H)-BENZOXAZOLONE, 6-CHLORO-3-(HYDROXYMETHYL)-
- NS00049136
- Q27117983
- BRN 1111149
- 2275-07-2
- EINECS 218-891-1
- SCHEMBL10987080
- 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one
- 6-chloro-3-(hydroxymethyl)benzoxazolin-2-one
- AKOS005460408
- 6-Chloro-3-(hydroxymethyl)-2-benzoxazolinone
- 6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one
- 6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one
- Hydroxymethyl-6-chlorobenzoxazolone
-
- Inchi: 1S/C8H6ClNO3/c9-5-1-2-6-7(3-5)13-8(12)10(6)4-11/h1-3,11H,4H2
- Chiave InChI: PYDBIEBVVJRJRV-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)OC(N2CO)=O
Proprietà calcolate
- Massa esatta: 199.00368
- Massa monoisotopica: 199.0036207g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 223
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- PSA: 49.77
2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)- Letteratura correlata
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
2275-07-2 (2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso